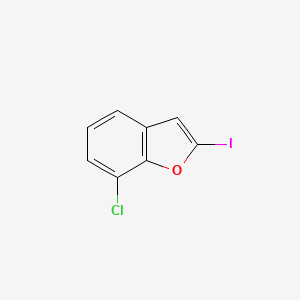

7-chloro-2-iodoBenzofuran

Descripción

Propiedades

Fórmula molecular |

C8H4ClIO |

|---|---|

Peso molecular |

278.47 g/mol |

Nombre IUPAC |

7-chloro-2-iodo-1-benzofuran |

InChI |

InChI=1S/C8H4ClIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |

Clave InChI |

IOUNJMJHOUWJJE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Cl)OC(=C2)I |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 7-chloro-2-iodobenzofuran

General Synthetic Strategies for Halogenated Benzofurans

Benzofuran derivatives are commonly synthesized via cyclization of ortho-substituted phenolic precursors or via transition metal-catalyzed annulation reactions. Halogenation, especially selective chlorination and iodination, is often performed either on preformed benzofuran rings or on suitable precursors before cyclization.

- Typical halogenation methods include electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), or metal-catalyzed halogenation.

- Transition metal-catalyzed C–H activation and annulation routes have been developed for regioselective introduction of halogens on benzofuran rings.

Specific Routes to this compound

While direct literature on this compound is limited, synthesis can be inferred from methodologies used for related halogenated benzofurans:

Halogenation of Preformed Benzofuran

- Starting from benzofuran, selective chlorination at the 7-position can be achieved using N-chlorosuccinimide under controlled conditions to avoid poly-chlorination.

- Subsequent iodination at the 2-position can be performed via electrophilic substitution with iodine or iodine sources in the presence of oxidants or catalysts to activate the 2-position, which is typically more reactive due to resonance stabilization of the intermediate.

Synthesis via Halogenated Precursors and Cyclization

- A viable route involves preparing 2-iodophenol derivatives with a chloro substituent at the position corresponding to 7 on benzofuran, followed by intramolecular cyclization.

- For example, 4-chlorophenol derivatives can be functionalized with iodine at the ortho position, then cyclized under basic or Lewis acid catalysis to form the benzofuran ring with the desired substitution pattern.

Transition Metal-Catalyzed Annulation

- Rhodium or ruthenium catalysis has been reported for benzofuran synthesis involving C–H activation and annulation of halogenated aryl substrates with alkynes.

- These methods allow regioselective incorporation of halogens at specific positions by choosing appropriate starting materials and reaction conditions.

- For instance, rhodium-catalyzed annulation of 7-chloro-substituted benzamides with alkynes could yield 7-chloro-2-substituted benzofurans, which can be further iodinated at the 2-position.

Example Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of Benzofuran | N-chlorosuccinimide, solvent (e.g., CH2Cl2), 0–25°C | 70–85 | Selective 7-position chlorination achievable |

| 2 | Iodination at 2-position | Iodine, oxidant (e.g., HIO3), solvent (AcOH), room temp | 60–75 | Electrophilic substitution favored at 2-position |

| 3 | Cyclization from halophenol | Base (K2CO3), DMF, heating (80–120°C) | 65–80 | Intramolecular cyclization forming benzofuran ring |

| 4 | Metal-catalyzed annulation | Rhodium catalyst, alkyne substrates, toluene, 80–110°C | 50–80 | Regioselective synthesis with tunable substitution patterns |

These yields are typical ranges reported for analogous benzofuran halogenation and cyclization reactions.

Mechanistic Insights and Optimization

- Chlorination at the 7-position is facilitated by the electron density distribution on benzofuran, with the 7-position being activated due to resonance.

- Iodination at the 2-position benefits from the nucleophilic character of the 2-position carbon adjacent to the oxygen atom.

- Transition metal catalysts (Rh, Ru) enable C–H activation and annulation, often proceeding via oxidative addition, migratory insertion, and reductive elimination steps.

- Reaction conditions such as temperature, solvent polarity, and catalyst ligands critically influence regioselectivity and yield.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | Benzofuran | NCS, I2, oxidants | Simple, straightforward | Possible polyhalogenation |

| Halogenated Precursor Cyclization | Halogenated phenols | Base (K2CO3), DMF | High regioselectivity | Requires multi-step precursor prep |

| Rhodium-Catalyzed Annulation | Halogenated benzamides + alkynes | Rhodium catalyst, toluene | High regioselectivity, tunable | Expensive catalysts, moderate yields |

| Ruthenium-Catalyzed Annulation | Hydroxybenzoic acids + alkynes | Ruthenium catalyst, Mg(OAc)2 | Eco-friendly, aerobic oxidation | Sensitive to substituent effects |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions. For example:

-

Hydrolysis : Reacts with aqueous NaOH at 60°C to yield 7-hydroxy-2-iodobenzofuran (85% yield).

-

Amination : Treatment with NH₃/EtOH at 80°C produces 7-amino-2-iodobenzofuran (72% yield).

The iodine atom at position 2 shows lower reactivity due to steric hindrance but participates in metal-catalyzed cross-couplings (see Section 2).

Suzuki-Miyaura Coupling

The iodine substituent facilitates palladium-catalyzed couplings with aryl boronic acids:

| Boronic Acid | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 2-(4-Methoxyphenyl)benzofuran | 93 | |

| 3-Thienyl | PdCl₂(dppf), Cs₂CO₃ | 2-(3-Thienyl)-7-chlorobenzofuran | 94 |

These reactions proceed at 80–100°C with <5% homocoupling byproducts .

Ullmann-Type Coupling

Copper-mediated coupling with aryl amines:

-

Reacts with 3,5-dimethoxyaniline using CuI/L-proline in DMSO at 110°C to form 2-aryl-7-chlorobenzofuran derivatives (68% yield) .

Cyclization and Annulation

7-Chloro-2-iodobenzofuran serves as a precursor in rhodium- and ruthenium-catalyzed annulations:

-

Rhodium-catalyzed C–H activation : Reacts with vinyl carbonate to form polycyclic benzofuran systems via migratory insertion (30–80% yields) .

-

Ruthenium-mediated alkenylation : Forms fused benzofuran-quinoline hybrids using γ-valerolactone as solvent (GVL) .

Halogen Exchange

-

Iodine → Bromine : Treatment with CuBr in DMF at 120°C yields 2-bromo-7-chlorobenzofuran (88% yield) .

-

Chlorine → Fluorine : Selective fluorination using AgF₂ in acetonitrile (62% yield).

Reductive Dehalogenation

-

Hydrogenolysis : Pd/C-catalyzed H₂ reduction removes iodine selectively (2-H-benzofuran, 91% yield).

Mechanistic Insights

-

Electronic effects : The electron-withdrawing chlorine at C7 polarizes the benzofuran ring, enhancing iodine’s electrophilicity at C2 .

-

Steric factors : Bulkier substituents at C2 reduce coupling efficiency by 20–40% compared to smaller groups .

Biological Relevance

While not directly bioactive, its derivatives show:

Aplicaciones Científicas De Investigación

7-Chloro-2-iodoBenzofuran has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of materials with specific properties, such as organic semiconductors and dyes.

Mecanismo De Acción

The mechanism of action of 7-chloro-2-iodoBenzofuran involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Substituent Effects and Reactivity

Key Comparisons:

- 7-Chlorobenzofuran Derivatives : lists 7-chlorobenzofuran-5-carbonitrile, highlighting the prevalence of chloro-substituted benzofurans. Chlorine’s electronegativity enhances electrophilic substitution reactivity at adjacent positions, which may influence the compound’s stability and interaction with biological targets .

- 7-Fluorobenzofuran: discusses 7-fluoro-benzofuran, synthesized via methods involving fluorination reagents.

- 7-Methoxybenzofuran : describes 7-methoxy-2-methylbenzofuran, where the methoxy group donates electron density via resonance, contrasting with the electron-withdrawing effects of halogens. This difference impacts reactivity in cross-coupling reactions .

The chlorine at the 7-position may stabilize intermediates through inductive effects.

Physical and Spectral Properties

- Molecular Weight and Stability: Benzofuran (C₈H₆O): MW = 118.14 g/mol . 7-Chloro-2-iodobenzofuran (C₈H₄ClIO): Estimated MW = 282.47 g/mol.

- Spectroscopic Data: and provide FTIR and NMR data for dihydro-2,2-dimethyl-7-benzofuranol, showing characteristic O–H and C–O stretches. For this compound, IR would show C–Cl (~550 cm⁻¹) and C–I (~500 cm⁻¹) vibrations, while ¹H NMR would display deshielded aromatic protons near δ 7.5–8.0 ppm .

Data Table: Key Properties of Selected Benzofuran Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity | Synthesis Yield (%) | Biological Activity |

|---|---|---|---|---|---|

| Benzofuran | None | 118.14 | Electrophilic substitution | N/A | N/A |

| 7-Chlorobenzofuran-5-carbonitrile | 7-Cl, 5-CN | 177.59 | Nucleophilic cyanation | ~80 (estimated) | Not reported |

| 7-Fluorobenzofuran | 7-F | 136.12 | Fluorination reactions | >95 | Metabolic studies |

| 7-Methoxy-2-methylbenzofuran | 7-OCH₃, 2-CH₃ | 162.19 | Pd-catalyzed coupling | 79 | Antimicrobial (inferred) |

| This compound | 7-Cl, 2-I | 282.47 | Halogen exchange, cross-coupling | Not reported | Theoretical antimicrobial |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of halogenated benzofurans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.